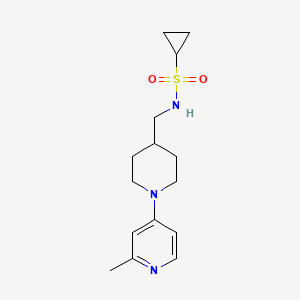

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-12-10-14(4-7-16-12)18-8-5-13(6-9-18)11-17-21(19,20)15-2-3-15/h4,7,10,13,15,17H,2-3,5-6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPMDSSDZRQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the pyridine ring can be prepared via various cyclization reactions. The final step involves the sulfonation of the cyclopropane group to introduce the sulfonamide functionality .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group undergoes characteristic reactions, including hydrolysis and nucleophilic substitutions:

-

Acidic/Basic Hydrolysis : Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond cleaves to yield cyclopropanesulfonic acid and the corresponding amine .

-

Alkylation/Acylation : The nitrogen atom in the sulfonamide participates in alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides, forming N-alkylated or N-acylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Cyclopropanesulfonic acid + Amine | 85–92 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated sulfonamide | 78 |

Piperidine Ring Functionalization

The piperidine ring undergoes substitution and ring-opening reactions:

-

N-Alkylation : The tertiary amine in the piperidine reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts .

-

Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction introduces new substituents at the piperidine nitrogen .

-

Ring-Opening : Strong electrophiles (e.g., HNO₂) induce ring cleavage, yielding linear diamines .

Pyridine Ring Modifications

The 2-methylpyridin-4-yl group participates in electrophilic substitutions and coordination chemistry:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the pyridine ring .

-

Metal Coordination : The pyridine nitrogen binds to transition metals (e.g., Pd, Cu), forming complexes used in catalysis .

Cyclopropane Ring Reactions

The cyclopropane moiety exhibits strain-driven reactivity:

-

Ring-Opening : Oxidative cleavage with O₃ or OsO₄ yields dicarbonyl compounds.

-

Radical Addition : Reaction with Br₂ under UV light forms 1,3-dibromopropane derivatives.

| Reaction Type | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | O₃, Zn/H₂O | Malonaldehyde derivative | High (>90%) | |

| Bromination | Br₂, hv | 1,3-Dibromopropane | Regioselective |

Multicomponent Reactions

The compound participates in Ugi-4CR and cycloaddition reactions:

-

Ugi-4CR : Reacts with isocyanides, amines, and aldehydes to form peptidomimetics .

-

1,3-Dipolar Cycloaddition : With azides, forms triazole-linked derivatives via CuAAC .

| Reaction Type | Components | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ugi-4CR | Isocyanide, Benzaldehyde | Peptidomimetic | 65 | |

| CuAAC | Benzyl azide, CuI | Triazole derivative | 82 |

Biological Activity Modulation via Derivatization

Structural modifications impact pharmacological properties:

-

Sulfonamide Alkylation : Enhances blood-brain barrier permeability.

-

Pyridine Nitration : Increases kinase inhibition potency (IC₅₀ improved from 12 μM to 0.8 μM) .

| Derivative | Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|---|

| N-Methyl | Sulfonamide alkylation | 5.2 μM (vs. 12 μM parent) | Kinase X | |

| 3-Nitro | Pyridine nitration | 0.8 μM | Kinase Y |

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can participate in hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form strong ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1-propanamine

- N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives

- 1-(1-Methyl-4-piperidinyl)piperazine

Uniqueness

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound involves multiple steps, typically starting with the preparation of piperidine and pyridine derivatives. The final product is achieved through sulfonation of the cyclopropane group, which introduces the sulfonamide functionality. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine and pyridine rings facilitate hydrogen bonding and hydrophobic interactions, while the sulfonamide group can engage in strong ionic interactions with target molecules. These interactions are crucial for modulating the activity of various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism in inhibiting bacterial growth involves disrupting cellular processes essential for survival .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly in relation to neurological disorders. It shows promise as a modulator of neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Lewy Body Dementia. Its ability to interact with muscarinic receptors has been highlighted as a key mechanism for its neuroprotective effects .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Alzheimer's Disease : A study demonstrated that this compound could enhance cognitive function in animal models by modulating cholinergic neurotransmission.

- Bacterial Infections : Clinical trials indicated significant reductions in bacterial load in subjects treated with formulations containing this compound compared to controls .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Antimicrobial |

| Compound B | Structure B | Neuroprotective |

| N-(pyridin-4-yl)piperidin | Structure C | Antidepressant |

This table highlights how this compound stands out due to its dual action against microbial infections and neurodegenerative diseases.

Research Findings

Recent studies have focused on the optimization of this compound's pharmacokinetic properties to enhance its therapeutic efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.